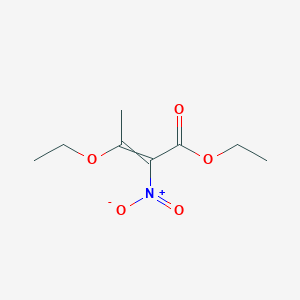

Ethyl 3-ethoxy-2-nitrobut-2-enoate

Description

Ethyl 3-ethoxy-2-nitrobut-2-enoate is a nitro-substituted enoate ester characterized by an ethoxy group at position 3 and a nitro group at position 2 of the but-2-enoate backbone. This compound belongs to the class of α,β-unsaturated esters, which are widely utilized in organic synthesis as electrophilic partners in conjugate addition reactions and cycloadditions. The nitro group enhances the electron-deficient nature of the α,β-unsaturated system, making it reactive toward nucleophiles.

Properties

CAS No. |

62772-80-9 |

|---|---|

Molecular Formula |

C8H13NO5 |

Molecular Weight |

203.19 g/mol |

IUPAC Name |

ethyl 3-ethoxy-2-nitrobut-2-enoate |

InChI |

InChI=1S/C8H13NO5/c1-4-13-6(3)7(9(11)12)8(10)14-5-2/h4-5H2,1-3H3 |

InChI Key |

CSOYUUGYEHAGFN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=C(C(=O)OCC)[N+](=O)[O-])C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of Ethyl 3-ethoxy-2-nitrobut-2-enoate (Table 1) were identified based on similarity scores and substituent analysis .

Table 1: Structural Comparison of this compound and Analogs

Key Observations

Substituent Effects on Reactivity: The nitro group in the target compound creates a highly electron-deficient double bond, favoring nucleophilic attacks (e.g., Michael additions). In contrast, analogs with amino (e.g., 103909-86-0) or dimethylamino (e.g., 924-99-2) groups exhibit reduced electrophilicity due to electron-donating effects .

Functional Group Diversity :

- The carboxylic acid in 2459-05-4 introduces acidity and hydrogen-bonding capability, contrasting with the neutral ester groups in other compounds.

- Cinnamyl ester (103909-86-0) adds aromaticity, which could enhance binding in catalytic or medicinal contexts.

Synthetic Utility: Nitro-enoates like the target compound are precursors to amines via reduction (e.g., catalytic hydrogenation of -NO₂ to -NH₂). Amino-substituted analogs (e.g., 103909-86-0) may serve as intermediates for heterocycle synthesis. Dimethylamino derivatives (e.g., 924-99-2) are often employed as ligands in metal-catalyzed reactions due to their electron-rich nature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.